Erlotinib-d6 Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

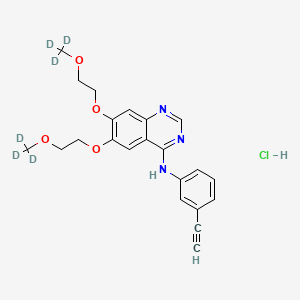

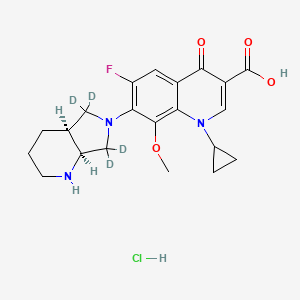

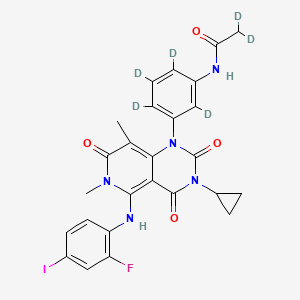

Erlotinib-d6 Hydrochloride is a deuterated form of Erlotinib, a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound is primarily used in the treatment of non-small cell lung cancer and pancreatic cancer. The deuterated version, Erlotinib-d6, is often utilized in scientific research to study the pharmacokinetics and metabolic pathways of Erlotinib due to its stable isotope labeling .

Métodos De Preparación

The synthesis of Erlotinib-d6 Hydrochloride involves several key steps:

Initial Raw Material: The process begins with 6,7-dimethoxy-3,4-dihydro-quinazoline.

Chlorination: This compound is chlorinated directly.

Reaction with 3-Aminophenylacetylene: The chlorinated product reacts with 3-aminophenylacetylene.

Demethylation: The methyl groups at positions 6 and 7 are removed.

Introduction of Methoxyethyl Side Chain: Finally, a methoxyethyl side chain is introduced to generate Erlotinib Hydrochloride.

This method is characterized by mild reaction conditions, energy efficiency, and environmental friendliness, making it suitable for industrial production .

Análisis De Reacciones Químicas

Erlotinib-d6 Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: Common substitution reactions involve the replacement of hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Erlotinib-d6 Hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used to study the metabolic pathways and degradation products of Erlotinib.

Biology: Researchers use it to investigate the biological effects of EGFR inhibition in various cell lines.

Medicine: It helps in understanding the pharmacokinetics and pharmacodynamics of Erlotinib in clinical settings.

Industry: The compound is used in the development of new EGFR inhibitors and in the quality control of Erlotinib formulations

Mecanismo De Acción

Erlotinib-d6 Hydrochloride exerts its effects by inhibiting the intracellular phosphorylation of the EGFR tyrosine kinase. This inhibition prevents the activation of downstream signaling pathways involved in cell proliferation, migration, and survival. The compound binds reversibly to the ATP-binding site of the EGFR, blocking its activity and leading to the suppression of tumor growth .

Comparación Con Compuestos Similares

Erlotinib-d6 Hydrochloride is unique due to its deuterated nature, which provides enhanced stability and allows for detailed pharmacokinetic studies. Similar compounds include:

Gefitinib: Another EGFR inhibitor used in the treatment of non-small cell lung cancer.

Afatinib: An irreversible EGFR inhibitor with a broader spectrum of activity.

Osimertinib: A third-generation EGFR inhibitor effective against T790M resistance mutations.

Compared to these compounds, this compound offers unique advantages in research due to its stable isotope labeling, which facilitates the study of metabolic processes and drug interactions .

Propiedades

IUPAC Name |

N-(3-ethynylphenyl)-6,7-bis[2-(trideuteriomethoxy)ethoxy]quinazolin-4-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4.ClH/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22;/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25);1H/i2D3,3D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTTBEUCJPZQMDZ-HVTBMTIBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC([2H])([2H])[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({3-Hydroxy-2-Methyl-5-[(Phosphonooxy)methyl]pyridin-4-Yl}methyl)-L-Glutamic Acid](/img/structure/B10778634.png)

![2-{[4-(2-Acetylamino-2-pentylcarbamoyl-ethyl)-naphthalen-1-YL]-oxalyl-amino}-benzoic acid](/img/structure/B10778636.png)

![3-(Benzo[d][1,3]dioxol-5-ylmethylene)pyrrolidin-2-one](/img/structure/B10778658.png)

![N-Cyclohexyl-N-(2-phenylethyl)-4-[4-(trifluoromethoxy)phenyl]-2H-1,2,3-triazole-2-carboxamide](/img/structure/B10778671.png)

![3-[(1R)-4-hydroxy-6-oxo-3-(2-pyridin-2-ylhydrazino)cyclohexa-2,4-dien-1-yl]-L-alanine](/img/structure/B10778694.png)

![N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-2-propenamidemonohydrochloride](/img/structure/B10778717.png)